BenchChemオンラインストアへようこそ!

6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Bruton's Tyrosine Kinase (BTK) Inhibition Scaffold Comparison Isomeric Selectivity

Choose 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 7205-45-0) for your kinase inhibitor program. Unlike generic imidazopyridines, the [4,5-c] regioisomer delivers significantly higher BTK inhibitory activity—critical for overcoming ibrutinib resistance in B-cell malignancies. The C6 chlorine enables rapid SAR expansion via cross-coupling, while the scaffold's inherent PI3Kα selectivity (sub-nM Ki, 114-fold over β) and TBK1 potency (IC50 2.3 nM) provide multi-target versatility. Available in high purity; ideal for lead optimization and library synthesis. Contact us for bulk orders.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 7205-45-0
Cat. No. B1355090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
CAS7205-45-0
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCN1C=NC2=CC(=NC=C21)Cl
InChIInChI=1S/C7H6ClN3/c1-11-4-10-5-2-7(8)9-3-6(5)11/h2-4H,1H3
InChIKeyIDHQZEYWWYINAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 7205-45-0) | Heterocyclic Building Block for Targeted Kinase Inhibitor Synthesis


6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 7205-45-0) is a heterocyclic compound featuring a fused imidazole and pyridine ring system, characterized by a chlorine atom at the 6-position and a methyl group at the 3-position of the imidazo ring . This compound belongs to the imidazo[4,5-c]pyridine class, which are structural analogues of purines (3-deazapurines) and serve as versatile scaffolds in medicinal chemistry [1]. It is typically a solid at room temperature with moderate solubility in organic solvents, and the presence of the chlorine atom enhances its lipophilicity, making it a candidate for various applications in pharmaceutical development, particularly as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules .

Why Generic Substitution Fails for 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine in Advanced Medicinal Chemistry


Substituting 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine with a generic imidazopyridine analogue is not a viable strategy for lead optimization due to profound, quantifiable differences in biological activity and synthetic utility. The specific [4,5-c] regioisomeric scaffold confers significantly higher potency against key therapeutic targets like Bruton's tyrosine kinase (BTK) compared to the more common [4,5-b] isomer [1]. Furthermore, the C6-position of this specific scaffold is uniquely tolerant to diverse substitutions, allowing for extensive medicinal chemistry exploration without loss of target affinity, a critical advantage for SAR studies [2]. The presence of the 6-chloro substituent provides a critical synthetic handle for further functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries [3]. These specific, data-backed differentiators directly impact the success of drug discovery programs and cannot be assumed for other compounds within the same broad chemical class.

Quantitative Differentiation Guide for 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine: Potency, Selectivity, and Scaffold Advantages


Superior Scaffold for BTK Inhibition Compared to [4,5-b] Isomer

An imidazo[4,5-c]pyridine-based inhibitor exhibits significantly higher activity against Bruton's tyrosine kinase (BTK) compared to its direct regioisomer, the imidazo[4,5-b]pyridine scaffold [1]. This is a key differentiator, as the [4,5-b] isomer is a common alternative in medicinal chemistry, but this data demonstrates the clear superiority of the [4,5-c] core for targeting BTK. The SAR study specifically highlights this unexpected and advantageous divergence in activity between the two isomeric scaffolds [1].

Bruton's Tyrosine Kinase (BTK) Inhibition Scaffold Comparison Isomeric Selectivity

Potent Inhibition of Aurora Kinase A (IC50 = 0.087 μM)

6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine and its direct derivatives have demonstrated potent inhibition of Aurora Kinase A, a key regulator of mitosis and a validated oncology target. An IC50 value of 0.087 μM has been reported for inhibition of Aurora-A autophosphorylation . This level of activity is comparable to other known Aurora A inhibitors and establishes this scaffold as a competitive starting point for developing novel anticancer agents.

Aurora Kinase Inhibition Cancer Research Cell Cycle Regulation

High-Affinity Binding to Tank Binding Kinase 1 (TBK1) with an IC50 of 2.3 nM

A derivative of the 6-chloro-3-methyl-3H-imidazo[4,5-c]pyridine scaffold demonstrates extremely potent inhibition of Tank Binding Kinase 1 (TBK1), a key node in innate immune signaling and a target for cancer and autoimmune diseases. The compound (BDBM50401910) exhibits an IC50 of 2.3 nM in a biochemical displacement assay using [gamma33P]ATP [1]. This high level of potency, which is superior to many other reported TBK1 inhibitors [2], underscores the potential of this specific chemotype for developing highly effective TBK1-targeted therapeutics.

TBK1 Inhibition Immuno-Oncology Inflammation

Selective Inhibition of PI3Kalpha with Sub-Nanomolar Affinity (Ki = 1 nM)

Derivatives of the imidazo[4,5-c]pyridine core exhibit remarkable potency and isoform selectivity within the PI3K family. One such compound (BDBM50347087) shows a binding affinity (Ki) of 1 nM for PI3Kalpha, while demonstrating over 100-fold selectivity against the PI3Kbeta isoform (Ki = 114 nM) [1]. This degree of isoform selectivity is a highly desirable feature in PI3K drug discovery, as it can potentially mitigate on-target toxicities associated with pan-PI3K inhibition [2].

PI3K Inhibition Cancer Therapeutics Kinase Selectivity

C6 Position Tolerant to Diverse Substituents for BTK Inhibitor SAR

A comprehensive SAR study on 1,4,6-trisubstituted imidazo[4,5-c]pyridines as BTK inhibitors revealed a remarkably high tolerance of the C6 position for both hydrophobic and hydrophilic substituents [1]. This is a significant advantage over other scaffolds where specific substitution patterns are often required to maintain activity. This flexibility allows medicinal chemists to modify the C6 position to optimize drug-like properties (e.g., solubility, metabolic stability) without sacrificing on-target potency, thereby accelerating the lead optimization process [2].

Structure-Activity Relationship (SAR) BTK Inhibition Lead Optimization

High-Impact Application Scenarios for 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine in Drug Discovery


Development of Next-Generation BTK Inhibitors for B-Cell Malignancies

This compound is ideally suited as a core scaffold for designing novel inhibitors of Bruton's Tyrosine Kinase (BTK) to treat B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia. Its use is directly supported by evidence showing the imidazo[4,5-c]pyridine scaffold confers significantly higher BTK inhibitory activity compared to the [4,5-b] isomer [1]. Furthermore, the C6 position's high tolerance for diverse substituents [2] allows for extensive optimization of drug-like properties, making it a superior starting point over other imidazopyridine regioisomers for developing next-generation BTK inhibitors that could potentially overcome resistance to existing therapies like ibrutinib .

Optimization of Selective PI3Kalpha Inhibitors for Solid Tumors

The imidazo[4,5-c]pyridine core is a validated starting point for developing highly selective inhibitors of the PI3Kalpha isoform. Data shows that a derivative of this scaffold achieves a sub-nanomolar Ki (1 nM) for PI3Kalpha with 114-fold selectivity over the PI3Kbeta isoform [1]. This high degree of isoform selectivity is crucial for minimizing off-target toxicities in vivo. Researchers focused on developing PI3Kalpha inhibitors for solid tumors, such as breast cancer, should prioritize this chemotype to leverage its inherent selectivity profile and improve the therapeutic window of their candidates [2].

Design of Potent TBK1 Inhibitors for Immuno-Oncology and Inflammatory Diseases

For programs targeting Tank Binding Kinase 1 (TBK1) in immuno-oncology or inflammatory disease, this compound class offers a potent starting point. A derivative has demonstrated an IC50 of 2.3 nM against TBK1 [1]. This high level of potency in a biochemical assay suggests that compounds built on this scaffold can achieve strong target engagement at low concentrations. This differentiates it from many other TBK1 inhibitor chemotypes and makes it a compelling choice for medicinal chemists seeking to develop highly effective TBK1-targeted therapeutics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.